REACTION_SMILES
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[C:24](=[O:25])([O-:26])[O-:27].[CH3:1][S:2]([CH3:3])=[O:4].[Cl:5][c:6]1[n:7][n:8][c:9]([Cl:12])[cH:10][cH:11]1.[F:13][C:14]([c:15]1[c:16]([OH:21])[cH:17][cH:18][cH:19][cH:20]1)([F:22])[F:23].[K+:28].[K+:29].[OH2:30]>>[Cl:5][c:6]1[n:7][n:8][c:9]([O:21][c:16]2[c:15]([C:14]([F:13])([F:22])[F:23])[cH:20][cH:19][cH:18][cH:17]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)nn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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FC(F)(F)c1ccccc1Oc1ccc(Cl)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |